N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused with a 2-oxo-1,2-dihydropyridine moiety.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-14-6-3-4-7-17(14)21-26-22(31-27-21)18-8-5-11-28(23(18)30)13-20(29)25-19-10-9-16(24)12-15(19)2/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRBABQXNOTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized using the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the oxadiazole and dihydropyridine intermediates with the fluorinated aromatic ring using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced heterocycles.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate effective antibacterial activity against various pathogens, including Xanthomonas oryzae and Pseudomonas syringae . The incorporation of the oxadiazole moiety into the chemical structure of N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may enhance its antimicrobial effectiveness.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on similar oxadiazole derivatives have highlighted their ability to inhibit cancer cell proliferation in various cancer types . The mechanism often involves inducing apoptosis in cancer cells, thereby providing a promising avenue for therapeutic development.
Anti-inflammatory Effects
Compounds with similar structural frameworks have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as lead candidates for drug development .
Case Study 1: Antibacterial Activity
A study evaluating a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity against Xanthomonas species with EC50 values ranging from 5 to 50 μg/mL . These findings suggest that modifications to the oxadiazole structure can significantly impact antibacterial efficacy.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of oxadiazole derivatives revealed that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays . Such results underscore the potential for further development of this compound as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key structural analogs and their comparative features are summarized below:
| Compound Name | Structural Features | Reported Activity | Reference |
|---|---|---|---|
| Target Compound | N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide | Hypothesized anti-inflammatory/antiproliferative activity (based on structural analogs) | |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Oxazolidinone and dimethylphenyl groups | Fungicidal activity (agricultural use) | |
| FP1-FP12 Derivatives (e.g., FP1: 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide) | Triazole, imidazolone, and sulfanyl-acetamide groups | Antiproliferative activity against cancer cell lines (IC₅₀ values: 1.2–8.7 μM) | |
| Diclofenac Sodium | Dichlorophenylacetic acid derivative | Anti-exudative activity (reference drug in studies; ED₅₀: ~8 mg/kg) |
Key Structural and Functional Differences
- Fluorine Substitution: The target compound’s 4-fluoro group on the phenyl ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like oxadixyl . Fluorine’s electron-withdrawing effect can modulate electronic properties of the aromatic ring, influencing interactions with biological targets.
- Oxadiazole vs. Triazole Rings: The 1,2,4-oxadiazole core in the target compound differs from the 1,2,4-triazole in FP1-FP12 derivatives.
- Substituent Positioning : The 2-methylphenyl group on the oxadiazole contrasts with the 2,6-dimethylphenyl group in oxadixyl. Steric effects from substituents may affect target selectivity; bulkier groups (e.g., 2,6-dimethylphenyl) are common in agrochemicals, whereas smaller substituents (e.g., 2-methylphenyl) are typical in drug candidates .
Pharmacological and Physicochemical Comparisons
- Anti-Exudative Activity: In studies of acetamide derivatives, compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (ED₅₀: ~10 mg/kg) showed comparable efficacy to diclofenac sodium (ED₅₀: ~8 mg/kg) in reducing inflammation . The target compound’s oxadiazole-pyridine scaffold may enhance potency due to increased lipophilicity and membrane permeability.
- Antiproliferative Potential: Hydroxyacetamide derivatives (FP1-FP12) with triazole and imidazolone moieties demonstrated cytotoxic effects against breast cancer (MCF-7) and leukemia (K562) cell lines . The target compound’s dihydropyridine-oxadiazole system could similarly inhibit kinase or protease enzymes involved in proliferation.
- Solubility and Bioavailability : The fluorine atom and methyl groups in the target compound likely improve solubility in lipid membranes compared to polar analogs like FP1-FP12, which contain sulfanyl and hydroxy groups .
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , and its IUPAC name provides insight into its structural components, which include a 1,2,4-oxadiazole ring and a dihydropyridine moiety. The presence of these functional groups is significant as they are often associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit anticancer properties . For instance, compounds similar to this compound have shown promising results against multiple cancer cell lines. A study reported that oxadiazole derivatives demonstrated selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values ranging from 10 to 25 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria. For example, related compounds exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and E. coli ranging from 4.69 to 22.9 µM . This antimicrobial efficacy can be attributed to the oxadiazole ring's ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Properties
Compounds containing the oxadiazole structure are recognized for their anti-inflammatory effects . They have been shown to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response. Inhibiting COX enzymes can lead to reduced production of pro-inflammatory mediators .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit various enzymes such as COX and certain kinases involved in cancer progression.
- Cell Cycle Arrest : It has been suggested that some derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through intrinsic pathways involving mitochondrial damage.
Case Studies
A notable study examined the effects of a similar oxadiazole derivative on cancer cell lines and reported significant reductions in cell viability at concentrations as low as 10 µM after 48 hours of treatment . Another investigation highlighted the antimicrobial properties of related compounds against resistant bacterial strains, demonstrating their potential in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and potassium carbonate as a base to facilitate nucleophilic substitution reactions, as demonstrated in oxadiazole-containing acetamide syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates. Final products may require recrystallization from methanol or ethanol to achieve ≥95% purity .
- Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization) and confirm completion with LC-MS .
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify structural motifs, such as the oxadiazole ring (δ ~8.5–9.0 ppm for aromatic protons) and acetamide carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]) and fragmentation analysis to validate substituents .
- FTIR : Identify functional groups like C=O (1650–1750 cm) and C-F bonds (1100–1250 cm) .
How to design initial biological activity screening for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors structurally related to the oxadiazole and pyridinone moieties (e.g., kinases, GPCRs) .
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity) for high-throughput screening. Include positive controls (e.g., staurosporine for kinases) and validate hits with dose-response curves (IC determination) .
Advanced Research Questions
How to resolve contradictions in fluorescence intensity data during biological assays?
Methodological Answer:
- Artifact Mitigation : Pre-screen for autofluorescence using excitation/emission wavelength scans. Use quenchers (e.g., trypan blue) to distinguish true signals .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to minimize aggregation, which can quench fluorescence. Include detergents (e.g., Tween-20) for hydrophobic compounds .
- Orthogonal Validation : Confirm activity with non-fluorescent assays (e.g., SPR, ITC) .
What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions. Focus on oxadiazole’s π-π stacking and acetamide’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to estimate binding affinities and rank analogs .
How to address low solubility in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (e.g., HP-β-CD) or lipid-based carriers .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at metabolically tolerant positions (e.g., pyridinone methyl substituents) while monitoring SAR .
What crystallographic methods confirm the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from dichloromethane/methanol (1:1) at 4°C. Optimize crystal size (0.2–0.5 mm) for X-ray diffraction .
- Data Collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å). Solve structures via direct methods (SHELX) and refine with anisotropic displacement parameters .
Data Contradiction Analysis
Discrepancies observed in enzymatic inhibition between recombinant and cell-based assays: How to interpret?
Methodological Answer:
- Membrane Permeability : Measure logP (e.g., HPLC-derived) to assess passive diffusion. Use Caco-2 monolayers for active transport evaluation .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation. Correlate with CYP450 inhibition data .
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify promiscuous binding .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
